

# physical and chemical properties of Decarboxy Enrofloxacin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Decarboxy Enrofloxacin*

Cat. No.: *B607035*

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **Decarboxy Enrofloxacin**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Decarboxy Enrofloxacin**, also known as Enrofloxacin Impurity F, is a significant related substance of Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic used extensively in veterinary medicine.<sup>[1][2]</sup> As the name suggests, its structure is derived from Enrofloxacin through the removal of the carboxylic acid group. The presence and quantity of this impurity are critical quality attributes in the manufacturing and stability testing of Enrofloxacin drug products. This guide provides a comprehensive overview of the known physical and chemical properties of **Decarboxy Enrofloxacin**, detailed experimental protocols for its analysis, and logical diagrams illustrating its relationship to the parent compound and the mechanism of action of the fluoroquinolone class.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Decarboxy Enrofloxacin** are summarized below. This data is essential for the development of analytical methods, formulation studies, and understanding its behavior as a chemical entity.

## General and Computed Properties

The following table outlines the general and computationally derived properties of **Decarboxy Enrofloxacin**.

| Property                     | Data                                                               | Reference    |
|------------------------------|--------------------------------------------------------------------|--------------|
| IUPAC Name                   | 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one     | [3]          |
| Synonyms                     | Enrofloxacin impurity F,<br>Decarboxyenrofloxacin, UNII-58SB45FT52 | [1][2][3][4] |
| Appearance                   | Yellow Solid, Solid powder                                         | [1][2]       |
| Molecular Formula            | C <sub>18</sub> H <sub>22</sub> FN <sub>3</sub> O                  | [1][3]       |
| Molecular Weight             | 315.4 g/mol                                                        | [3]          |
| Exact Mass                   | 315.17469050 Da                                                    | [3][5]       |
| XLogP3                       | 2.7                                                                | [1][3]       |
| Hydrogen Bond Acceptor Count | 5                                                                  | [1][3]       |
| Rotatable Bond Count         | 3                                                                  | [1][3]       |

## Experimental Properties

This table presents experimentally determined physical properties of **Decarboxy Enrofloxacin**.

| Property      | Data            | Reference |
|---------------|-----------------|-----------|
| Melting Point | 157-158°C       | [1]       |
| Solubility    | Soluble in DMSO | [2]       |

Note: Quantitative solubility data and the pKa value for **Decarboxy Enrofloxacin** are not readily available in the cited literature. The experimental protocols in Section 2.0 describe methodologies to determine these values.

## Experimental Protocols

Detailed methodologies are crucial for the accurate identification, quantification, and characterization of **Decarboxy Enrofloxacin**. The following protocols are based on established methods for the analysis of Enrofloxacin and its related impurities.

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the separation and quantification of Enrofloxacin and its degradation products, including **Decarboxy Enrofloxacin**.[\[3\]](#)

- Objective: To resolve **Decarboxy Enrofloxacin** from the active pharmaceutical ingredient (API) and other related substances.
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[\[1\]](#)
- Chromatographic Conditions:
  - Column: Kromasil C-18 (250 mm x 4.6 mm, 5  $\mu$ m particle size).[\[3\]](#)
  - Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ) containing 0.1% (v/v) Triethylamine (TEA), with the pH adjusted to 2.50 using orthophosphoric acid.[\[3\]](#)
  - Mobile Phase B: Methanol.[\[3\]](#)
  - Gradient Program: A step-gradient program is employed to ensure optimal separation.
  - Flow Rate: 1.0 mL/min.[\[3\]](#)
  - Column Temperature: 35°C.[\[3\]](#)
  - Detection Wavelength: 254 nm for Decarboxylated impurity and 278 nm for other impurities.[\[3\]](#)
  - Injection Volume: 20  $\mu$ L.

- Sample Preparation:
  - Accurately weigh and transfer a sample powder equivalent to 50 mg of Enrofloxacin into a 100 mL volumetric flask.
  - Add approximately 70 mL of diluent (Mobile Phase A and B mixture) and sonicate for 60 minutes with intermittent shaking to dissolve.
  - Allow the solution to cool to room temperature and dilute to the mark with the diluent.
  - Filter the solution through a 0.45  $\mu$ m PVDF membrane filter before injection.

## Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound in various solvents.

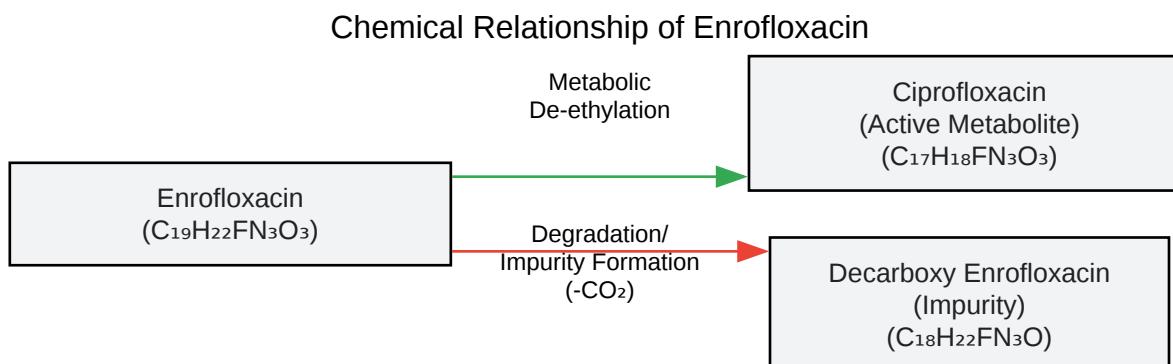
- Objective: To quantify the solubility of **Decarboxy Enrofloxacin** in different aqueous and organic solvents.
- Procedure:
  - Add an excess amount of **Decarboxy Enrofloxacin** to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, DMSO).
  - Seal the vials to prevent solvent evaporation.
  - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After agitation, allow the vials to stand, permitting the undissolved solid to settle.
  - Carefully withdraw a clear aliquot from the supernatant. It is critical to avoid aspirating any solid particles.
  - Filter the aliquot immediately through a suitable syringe filter (e.g., 0.22  $\mu$ m).

- Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of a previously validated analytical method (e.g., the HPLC method described in 2.1).
- Analyze the diluted solution to determine the concentration of **Decarboxy Enrofloxacin**.
- Calculate the solubility in the original solvent, accounting for the dilution factor.

## Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation.

- Objective: To obtain Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra for structural elucidation and confirmation of **Decarboxy Enrofloxacin**.
- Mass Spectrometry (MS):
  - Technique: High-Resolution Mass Spectrometry (HRMS) coupled with an electrospray ionization (ESI) source is recommended for accurate mass determination.[\[6\]](#)[\[7\]](#)
  - Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly or via an LC system into the ESI-HRMS. Acquire data in positive ion mode to observe the  $[M+H]^+$  ion and perform fragmentation (MS/MS) to aid in structural confirmation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Technique:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy.
  - Procedure: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ). Record the spectra on an NMR spectrometer (e.g., 400 MHz or higher). The resulting chemical shifts, coupling constants, and integration values will provide detailed information about the proton and carbon environments in the molecule.
- Infrared (IR) Spectroscopy:
  - Technique: Fourier-Transform Infrared (FTIR) spectroscopy, typically using an Attenuated Total Reflectance (ATR) accessory.


- Procedure: Place a small amount of the solid powder directly onto the ATR crystal and record the spectrum. The absence of a strong absorption band typical for a carboxylic acid C=O stretch (around 1700-1730 cm<sup>-1</sup>) and the presence of the quinolone keto C=O stretch (around 1610-1630 cm<sup>-1</sup>) would be expected.[8]

## Logical and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the chemical relationships and mechanism of action relevant to **Decarboxy Enrofloxacin**.

## Chemical Relationship Workflow

This diagram shows the relationship between Enrofloxacin and its key related substances: the primary metabolite Ciprofloxacin and the impurity **Decarboxy Enrofloxacin**.

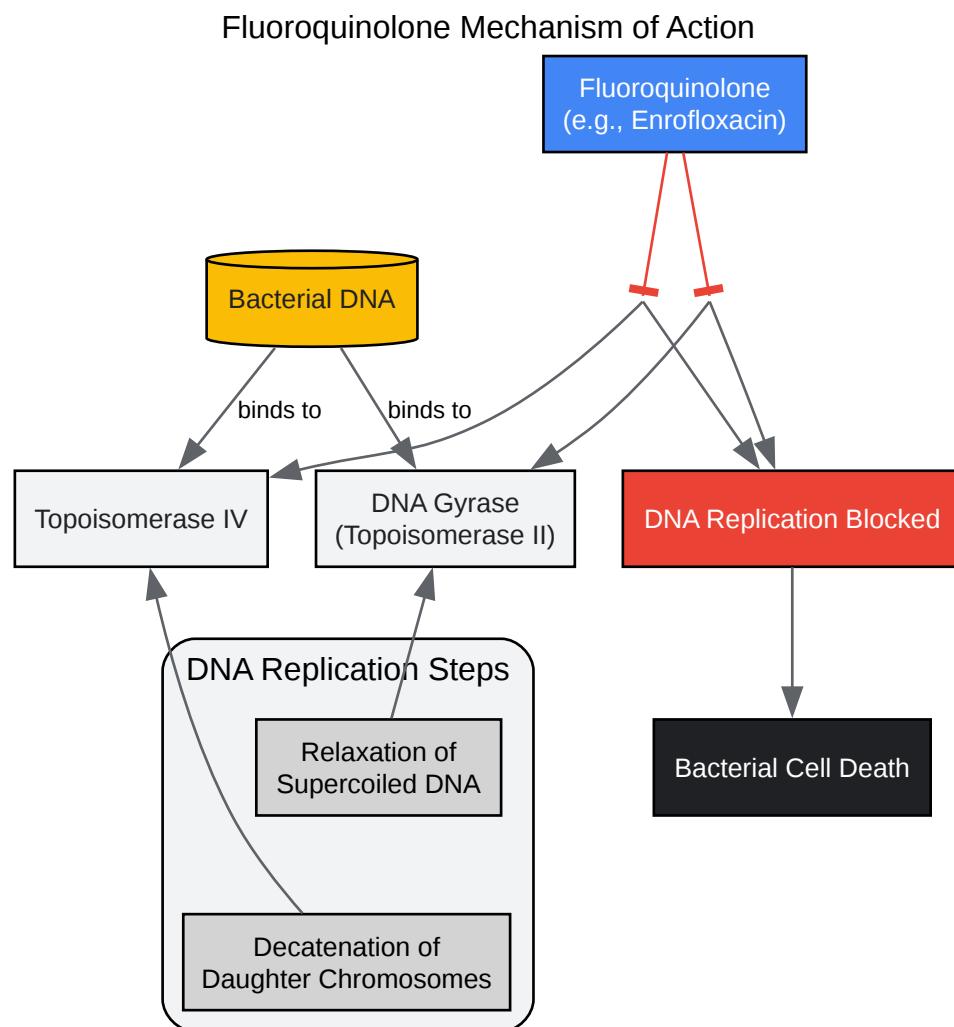


[Click to download full resolution via product page](#)

Caption: Relationship between Enrofloxacin, Ciprofloxacin, and **Decarboxy Enrofloxacin**.

## Experimental Analysis Workflow

This diagram outlines the logical workflow for the comprehensive analysis of **Decarboxy Enrofloxacin** as an impurity in a drug substance.


## Analytical Workflow for Decarboxy Enrofloxacin

[Click to download full resolution via product page](#)

Caption: Workflow for the identification and quantification of **Decarboxy Enrofloxacin**.

## Fluoroquinolone Mechanism of Action

**Decarboxy Enrofloxacin** itself is not considered therapeutically active. However, understanding the mechanism of the parent drug class is critical context. This diagram illustrates how fluoroquinolones like Enrofloxacin inhibit bacterial DNA replication.



[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [rjpbc.com](http://rjpbc.com) [rjpbc.com]

- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decarboxy enrofloxacin | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Decarboxy Enrofloxacin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607035#physical-and-chemical-properties-of-decarboxy-enrofloxacin]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)